molecular formula C20H26N2O B5553703 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine

1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine

Cat. No.: B5553703
M. Wt: 310.4 g/mol
InChI Key: MMKNSOCOAUANFK-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine is an organic compound that belongs to the piperazine family Piperazines are a class of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of two benzyl groups, one with a methoxy substituent and the other with a methyl substituent

Scientific Research Applications

1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely, depending on their structure and the target they interact with .

Safety and Hazards

The safety and hazards associated with “1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine” would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of piperazine derivatives is a rich field, with potential applications in areas such as medicinal chemistry, materials science, and more . The compound “1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine” could potentially be of interest in these areas, depending on its specific properties and activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-methoxybenzyl chloride and 3-methylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

  • Solvent: Anhydrous ethanol or acetonitrile
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding piperazine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Hydrogen gas with a palladium or platinum catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: 4-methoxybenzaldehyde, 3-methylbenzaldehyde, or their corresponding carboxylic acids

    Reduction: 1-(4-methoxybenzyl)piperazine, 1-(3-methylbenzyl)piperazine

    Substitution: Various substituted piperazine derivatives

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxybenzyl)piperazine
  • 1-(3-methylbenzyl)piperazine
  • 1-(4-chlorobenzyl)-4-(3-methylbenzyl)piperazine

Uniqueness

1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine is unique due to the presence of both methoxy and methyl substituents on the benzyl groups

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-17-4-3-5-19(14-17)16-22-12-10-21(11-13-22)15-18-6-8-20(23-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNSOCOAUANFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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